![molecular formula C18H26N2O B2867537 N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide CAS No. 2411217-22-4](/img/structure/B2867537.png)
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide, also known as Bicuculline, is a potent and selective antagonist of the GABA-A receptor. It is a bicyclic compound that was first isolated from the plant Dicentra cucullaria in 1932. Bicuculline has been widely used in scientific research to study the mechanisms of neurotransmission and the effects of drugs on the central nervous system.
Mécanisme D'action
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide acts as a competitive antagonist of the GABA-A receptor, binding to the same site as GABA but without activating the receptor. This results in the inhibition of GABA-mediated chloride ion influx, leading to increased neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of seizures, convulsions, and tremors in animal models. It has also been shown to increase the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using bicuculline in lab experiments is its potency and selectivity as a GABA-A receptor antagonist. This allows for precise manipulation of GABA-mediated neurotransmission and the investigation of the effects of other drugs on this system. However, one limitation of using bicuculline is its potential to induce seizures and convulsions, which can be dangerous for both animals and researchers.
Orientations Futures
There are several future directions for research involving bicuculline, including the investigation of its effects on different types of GABA-A receptors and the development of more selective and less toxic GABA-A receptor antagonists. Additionally, bicuculline may have potential therapeutic applications for the treatment of neurological disorders such as epilepsy and anxiety. Further research is needed to explore these possibilities.
Méthodes De Synthèse
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide can be synthesized by several methods, including the condensation of 4-methylpiperidine-4-carboxylic acid with 2,3-dihydrofuran-2-carboxylic acid, followed by the reaction of the resulting ester with propargyl bromide. Another method involves the reaction of 4-methylpiperidine-4-carboxylic acid with 2-bromo-3-cyclohexene-1-carboxylic acid, followed by the reaction of the resulting ester with propargyl bromide.
Applications De Recherche Scientifique
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide has been used in numerous studies to investigate the role of GABA-A receptors in the central nervous system. It has been shown to block the inhibitory effects of GABA on neuronal activity, resulting in increased excitability and synaptic transmission. This compound has also been used to study the mechanisms of action of other drugs that interact with GABA-A receptors, such as benzodiazepines and barbiturates.
Propriétés
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-3-4-18(21)20(17-7-9-19(2)10-8-17)13-16-12-14-5-6-15(16)11-14/h5-6,14-17H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYRVSGXIMUSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1CC2CC1C=C2)C3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


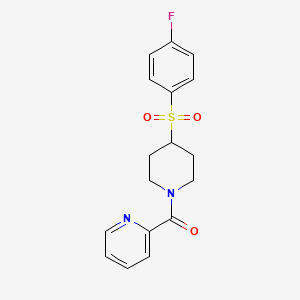

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione](/img/structure/B2867460.png)
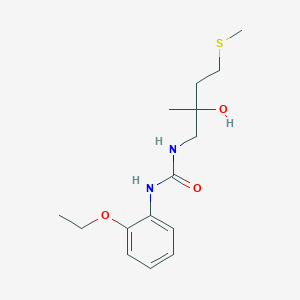
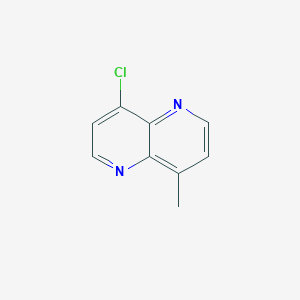
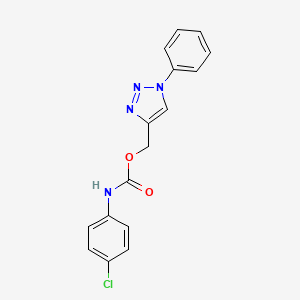
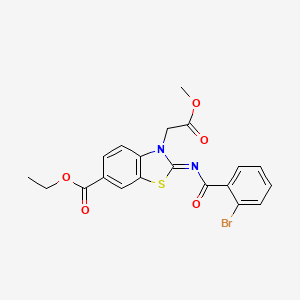


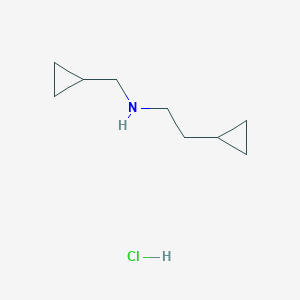
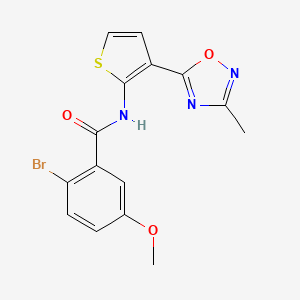
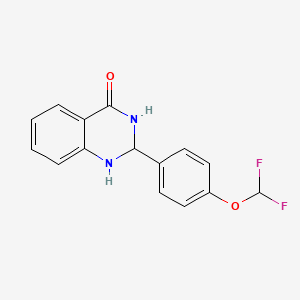
![3-phenyl-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2867474.png)